molecular formula C20H28N2O5 B13909687 O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

Cat. No.: B13909687
M. Wt: 376.4 g/mol
InChI Key: RDLIPJBQPGFXQY-UHFFFAOYSA-N
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Description

O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[321]octane-3,8-dicarboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate typically involves multiple steps. One common approach is to start with the preparation of the bicyclic core, followed by the introduction of the benzyl and tert-butyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to modify the functional groups, such as converting carboxylates to alcohols.

    Substitution: The benzyl and tert-butyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group can yield aldehydes or carboxylic acids, while substitution reactions can introduce new functional groups to the bicyclic core.

Scientific Research Applications

Chemistry

In chemistry, O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[321]octane-3,8-dicarboxylate is used as a building block for synthesizing more complex molecules

Biology

In biological research, this compound can be used to study enzyme interactions and receptor binding due to its specific functional groups. It may also serve as a probe to investigate biochemical pathways and mechanisms.

Medicine

In medicine, O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate has potential applications as a drug candidate. Its unique structure and functional groups may allow it to interact with specific biological targets, leading to therapeutic effects.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its stability and reactivity make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate involves its interaction with specific molecular targets. The compound’s functional groups allow it to bind to enzymes or receptors, modulating their activity. This interaction can lead to changes in biochemical pathways, resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazabicyclo[3.2.1]octane derivatives with different substituents. These compounds share the same bicyclic core but differ in their functional groups, leading to variations in their chemical and biological properties.

Uniqueness

What sets O3-benzyl O8-tert-butyl (1S,2S,5R)-2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate apart is its specific combination of benzyl and tert-butyl groups, which confer unique reactivity and stability. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C20H28N2O5

Molecular Weight

376.4 g/mol

IUPAC Name

3-O-benzyl 8-O-tert-butyl 2-(hydroxymethyl)-3,8-diazabicyclo[3.2.1]octane-3,8-dicarboxylate

InChI

InChI=1S/C20H28N2O5/c1-20(2,3)27-19(25)22-15-9-10-16(22)17(12-23)21(11-15)18(24)26-13-14-7-5-4-6-8-14/h4-8,15-17,23H,9-13H2,1-3H3

InChI Key

RDLIPJBQPGFXQY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1C2CCC1C(N(C2)C(=O)OCC3=CC=CC=C3)CO

Origin of Product

United States

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